(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
Overview
Description
(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C7H4BF5O2 and a molecular weight of 225.91 g/mol . This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid typically involves the hydroboration of corresponding fluorinated aromatic compounds. One common method is the reaction of 3,4-difluoro-5-(trifluoromethyl)phenyl)boronic acid with boron reagents under controlled conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding phenols.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: Utilized in the development of advanced materials with specific electronic properties.
Biology and Medicine:
Drug Development: Used as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Employed in the design of molecules for biological imaging and diagnostics.
Industry:
Agricultural Chemicals: Used in the synthesis of agrochemicals.
Polymers: Incorporated into polymer synthesis for enhanced properties.
Mechanism of Action
The primary mechanism of action for (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst . This is followed by oxidative addition and reductive elimination steps to form the final carbon-carbon bond . The presence of electron-withdrawing fluorine groups enhances the reactivity and stability of the compound in these reactions .
Comparison with Similar Compounds
- 3,5-Difluorophenylboronic acid
- 4-Trifluoromethylphenylboronic acid
- 3,4,5-Trifluorophenylboronic acid
Uniqueness: (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of difluoro and trifluoromethyl groups, which provide distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific electronic characteristics .
Properties
IUPAC Name |
[3,4-difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-5-2-3(8(14)15)1-4(6(5)10)7(11,12)13/h1-2,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOLDWSSSVLGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590196 | |
Record name | [3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-64-8 | |
Record name | B-[3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864759-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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